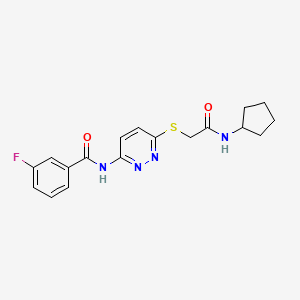

N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

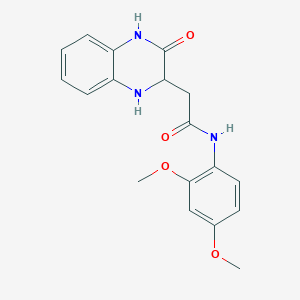

The compound “N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide” is a complex organic molecule. It contains a pyridazinone ring, which is a type of heterocycle that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been shown to have a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the pyridazinone ring and various functional groups. Pyridazinone is a derivative of pyridazine, which is a six-membered ring containing nitrogen atoms at the 1 and 2 positions and an oxygen atom at the 3 position of the ring .Scientific Research Applications

Discovery in Metabotropic Glutamate Receptor Antagonists

The compound 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide has been identified as a potent antagonist of the metabotropic glutamate receptor 1 (mGluR1). This compound exhibits excellent subtype selectivity, a good pharmacokinetic profile in rats, and potent antipsychotic-like effects in animal models. Its potential as a PET tracer suggests its utility in elucidating mGluR1 functions in humans (Satoh et al., 2009).

Novel Radioligands for PET Imaging

Innovative radioligands for positron emission tomography (PET) imaging of metabotropic glutamate receptor type 1 (mGluR1) in rodent brains have been synthesized. These include compounds like N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-[(11)C]methoxy-N-methylbenzamide, demonstrating high in vitro binding affinity for mGluR1. Such compounds are valuable for imaging mGluR1, offering insights into brain functionality and disorders (Fujinaga et al., 2012).

Applications in Myocardial Perfusion Imaging

18F-labeled pyridaben analogs have been synthesized and evaluated as potential myocardial perfusion imaging (MPI) agents with PET. These compounds demonstrate high heart uptake and low background uptake, making them promising candidates for MPI. This research highlights the utility of such compounds in cardiac imaging and diagnostics (Mou et al., 2012).

Antiviral Drug Discovery

In the realm of antiviral drug discovery, compounds similar in structure have been explored. Though not directly related to N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide, the research in this domain offers insights into the potential of similar compounds in developing antiviral treatments (De Clercq, 2009).

PET Imaging for Metabotropic Glutamate Receptor

Further research into PET imaging for metabotropic glutamate receptor subtype 1 in rat and monkey brains has been conducted using 4-[18F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide. This study demonstrates the potential of these compounds in neuroimaging, providing valuable data for neurological research (Yamasaki et al., 2012).

Future Directions

While specific future directions for this compound are not available in the literature I found, pyridazinone derivatives are an active area of research due to their wide range of biological activities . Future research may focus on synthesizing new derivatives and exploring their potential applications.

properties

IUPAC Name |

N-[6-[2-(cyclopentylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O2S/c19-13-5-3-4-12(10-13)18(25)21-15-8-9-17(23-22-15)26-11-16(24)20-14-6-1-2-7-14/h3-5,8-10,14H,1-2,6-7,11H2,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHJARLHEOSUAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2559343.png)

![N-[(5-bromopyrazin-2-yl)methyl]-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2559345.png)

![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2559352.png)

![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2559357.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2559362.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559363.png)